2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride
Description
Structural Elucidation and Molecular Characterization of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide Hydrochloride
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The complete IUPAC name reflects the presence of a quaternary carbon center at the alpha position relative to the carbonyl group, bearing both an amino group and a methyl substituent. The compound is officially catalogued under Chemical Abstracts Service number 1219976-53-0, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₀H₁₆ClN₃O indicates the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, with a molecular weight of 229.71 grams per mole.
The systematic naming process begins with identification of the longest carbon chain containing the carbonyl group, which establishes the propanamide backbone. The amino and methyl substituents at the 2-position create a quaternary carbon center, while the N-substitution involves a pyridin-3-ylmethyl group, specifically indicating attachment at the 3-position of the pyridine ring. The hydrochloride designation indicates the presence of the compound as a salt formed between the basic amino group and hydrochloric acid, which significantly affects both the physical properties and chemical behavior of the molecule. This salt formation enhances the compound's solubility in aqueous solutions and improves its stability under ambient conditions. The MDL number MFCD13562774 provides an additional unique identifier used in chemical inventory systems and databases.
Crystallographic Analysis of Molecular Configuration
The three-dimensional molecular configuration of this compound exhibits distinctive structural features that influence its chemical and biological properties. The quaternary carbon center at the alpha position creates a sterically hindered environment that affects the conformational flexibility of the molecule. The presence of both amino and methyl groups attached to this carbon center results in specific geometric constraints that influence the overall molecular shape and potential intermolecular interactions. The amide bond connecting the substituted propanoic acid backbone to the pyridinylmethyl group exhibits characteristic planar geometry, with the carbonyl oxygen and nitrogen atoms maintaining coplanarity to maximize resonance stabilization.
The pyridine ring system contributes significant structural rigidity to the molecule, with the nitrogen atom positioned at the 3-position relative to the methylene linkage. This positioning creates specific steric and electronic environments that influence the compound's binding affinity and selectivity for biological targets. The methylene bridge between the amide nitrogen and the pyridine ring provides conformational flexibility while maintaining sufficient structural constraint to preserve the overall molecular architecture. Computational modeling studies have revealed that the compound can adopt multiple low-energy conformations, with the most stable configurations showing specific orientations of the pyridine ring relative to the amide backbone.
The hydrochloride salt formation significantly impacts the crystallographic structure, as the chloride anion forms ionic interactions with the protonated amino group. These ionic interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties, including melting point, solubility, and hygroscopic behavior. The crystal packing arrangement shows extensive hydrogen bonding networks involving both the amide functionality and the protonated amino group, creating a three-dimensional network that contributes to the compound's solid-state stability.
Comparative Analysis of Tautomeric Forms
The structural analysis of this compound reveals limited tautomeric possibilities due to the specific arrangement of functional groups within the molecule. The primary amino group at the quaternary carbon center can potentially participate in prototropic equilibria, particularly under varying pH conditions. However, the formation of the hydrochloride salt significantly stabilizes the protonated form of the amino group, effectively minimizing tautomeric interconversion under normal conditions. The amide functionality exhibits characteristic resonance stabilization between the carbonyl carbon and the nitrogen atom, but does not readily undergo keto-enol tautomerization due to the absence of alpha-hydrogen atoms adjacent to the carbonyl group.
The pyridine ring system within the molecule exists predominantly in its aromatic form, with minimal contribution from alternative tautomeric structures. The nitrogen atom in the pyridine ring can undergo protonation under acidic conditions, creating a pyridinium cation that alters the electronic distribution throughout the ring system. This protonation process affects the compound's overall charge distribution and can influence its binding interactions with target proteins. Theoretical calculations have demonstrated that the most stable tautomeric form corresponds to the structure with the amino group in its neutral state and the pyridine nitrogen remaining unprotonated, assuming neutral pH conditions.
The comparison of tautomeric forms reveals that the compound exhibits remarkable structural stability across a range of pH conditions when present as the hydrochloride salt. The ionic nature of the salt form prevents rapid tautomeric equilibration and maintains the compound in its most thermodynamically stable configuration. This stability has important implications for the compound's storage, handling, and biological activity, as it ensures consistent molecular properties across different experimental conditions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Interpretation
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The quaternary carbon center bearing the amino and methyl groups produces a distinctive singlet for the methyl protons, typically appearing in the aliphatic region of the spectrum. The methylene protons connecting the amide nitrogen to the pyridine ring display characteristic coupling patterns that provide information about the conformational preferences of this flexible linkage.
The pyridine ring protons produce a characteristic pattern in the aromatic region of the spectrum, with each position showing distinct chemical shifts and coupling patterns. The proton at the 2-position of the pyridine ring appears most downfield due to its proximity to the electronegative nitrogen atom, while the other ring protons exhibit characteristic meta and ortho coupling relationships. The amide proton typically appears as a broad signal due to chemical exchange processes and coupling with nearby protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing significantly downfield due to its sp2 hybridization and electron-withdrawing character. The quaternary carbon center produces a characteristic signal that is often less intense due to the absence of directly attached protons. The pyridine ring carbons exhibit distinctive chemical shifts that allow for unambiguous assignment of each position within the aromatic system. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation and help establish connectivity patterns throughout the molecule.
| Nuclear Magnetic Resonance Parameter | Characteristic Value | Structural Assignment |
|---|---|---|
| Methyl Group Chemical Shift | 1.2-1.4 ppm | C(CH₃)₂ quaternary center |
| Methylene Chemical Shift | 4.4-4.6 ppm | NCH₂-pyridine |
| Carbonyl Carbon | 170-175 ppm | C=O amide |
| Pyridine C-2 | 149-151 ppm | α-position to nitrogen |
| Pyridine C-3 | 123-125 ppm | substituted position |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at mass-to-charge ratio 229.71, corresponding to the protonated form of the compound. The primary fragmentation pathways involve cleavage at the amide bond, resulting in formation of characteristic fragment ions that can be used for structural confirmation and purity assessment. The loss of the pyridinylmethyl group produces a significant fragment ion corresponding to the substituted amino acid portion of the molecule.
The base peak in the mass spectrum typically corresponds to the pyridinylmethyl cation, formed through alpha-cleavage adjacent to the nitrogen atom. This fragmentation pattern is characteristic of N-substituted amides and provides diagnostic information for structural elucidation. Additional fragmentation involves loss of small neutral molecules, including ammonia and water, which produces secondary fragment ions of lower mass. The pyridine ring system exhibits remarkable stability under mass spectrometric conditions, often remaining intact throughout the fragmentation process.
Tandem mass spectrometry experiments provide detailed information about the fragmentation mechanisms and allow for unambiguous structural assignment. The collision-induced dissociation patterns show preferential cleavage at specific bonds within the molecule, with the amide linkage representing the primary fragmentation site. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for fragment ions, enabling detailed mechanistic studies of the fragmentation pathways.
| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |
|---|---|---|
| 229.71 | Variable | [M+H]⁺ molecular ion |
| 194.12 | Moderate | Loss of Cl⁻ |
| 108.08 | High | Pyridinylmethyl cation |
| 87.09 | Low | Amino acid fragment |
| 94.04 | Moderate | Methylpyridine |
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides detailed information about the vibrational modes of this compound, revealing characteristic absorption bands that correspond to specific functional groups within the molecule. The amide carbonyl stretch appears as a strong absorption band in the 1630-1680 wavenumber region, with the exact position dependent on the hydrogen bonding environment and crystal packing effects. The primary amino group produces characteristic N-H stretching vibrations in the 3200-3500 wavenumber region, which appear as multiple bands due to symmetric and antisymmetric stretching modes.
The pyridine ring system contributes several characteristic vibrations, including C-H stretching modes in the aromatic region and ring breathing vibrations at lower frequencies. The C=N stretch of the pyridine ring typically appears as a medium-intensity band around 1580-1600 wavenumbers, providing diagnostic information for the presence of the heterocyclic system. The methylene bridge connecting the amide nitrogen to the pyridine ring produces characteristic C-H stretching and bending vibrations that can be distinguished from other aliphatic C-H modes within the molecule.
The hydrochloride salt formation significantly affects the infrared spectrum, particularly in the regions corresponding to N-H vibrations. The protonated amino group exhibits broadened and shifted N-H stretching bands compared to the free base form of the compound. Additional bands appearing in the lower frequency region correspond to N-H bending modes and N-Cl stretching vibrations associated with the ionic interactions between the protonated amino group and the chloride anion. The overall spectral pattern provides a distinctive fingerprint that can be used for compound identification and purity assessment.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H Stretch | 3200-3500 | Strong | Primary amino group |
| C=O Stretch | 1630-1680 | Strong | Amide carbonyl |
| C=N Stretch | 1580-1600 | Medium | Pyridine ring |
| C-H Aromatic | 3000-3100 | Medium | Pyridine C-H |
| C-H Aliphatic | 2850-3000 | Medium | Methyl and methylene |
Properties
IUPAC Name |
2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGRPFEJBRYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Approach Using Pyridinyl Amines (Research Article PMC5399308)
Another approach involves:
- Starting from commercially available protected amino acids such as Boc-l-Arg(Pbf)-OH.
- Coupling with 3-pyridinylmethyl amine derivatives using coupling agents like HATU.
- Deprotection of protecting groups (Boc, Pbf) using TFA/CH2Cl2.
- Conversion of the free amide to the hydrochloride salt by dissolution in dilute HCl and freeze-drying.
This method is typically used for synthesizing a series of analogues with pyridinyl substituents, including the 3-pyridinylmethyl moiety. It allows precise introduction of the pyridinylmethyl group via amide bond formation and provides high purity final products after chromatographic purification.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification-Protection-Ammonia (Patent CN102477002B) | Hydroxymethyl trimethylacetic acid | Esterification → Protection (acetylation/mesylation) → Ammonia treatment | Avoids toxic cyanide; scalable; good yields | Multiple steps; requires careful temperature control |
| Coupling with Pyridinyl Amines (PMC5399308) | Boc-protected amino acids and 3-pyridinylmethyl amine | Amide coupling (HATU) → Deprotection → Salt formation | High specificity; adaptable to analogues; high purity | Requires expensive coupling agents; multiple purification steps |
Research Findings and Notes
- The esterification step is critical for obtaining high purity intermediates; methanol or isopropanol can be used depending on desired ester.
- Protection of hydroxyl groups via acetylation or mesylation improves the efficiency of the subsequent amination step.
- Ammonia treatment under reflux converts esters to amides with moderate to good yields (58-85%).
- The coupling method using HATU is widely used in medicinal chemistry for introducing pyridinylmethyl groups with excellent control over stereochemistry and functional group compatibility.
- Final hydrochloride salt formation enhances compound stability and facilitates purification.
- Avoidance of highly toxic reagents such as potassium cyanide is a significant advantage of the esterification-protection-ammonia method.
- Chromatographic purification may be required in coupling methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amides, pyridine derivatives, and amine compounds .
Scientific Research Applications
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating diseases involving receptor tyrosine kinases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting the activity of TYRO3, AXL, and MER receptor tyrosine kinases. These receptors are involved in various cellular processes, including cell growth, survival, and immune response. By blocking these receptors, the compound can modulate signaling pathways, leading to potential therapeutic benefits in diseases such as cancer and autoimmune disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of propanamide derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Observations:
Aromatic vs.
Halogenated Derivatives : The 4-fluorophenylmethyl substituent () enhances thermal stability and lipophilicity compared to pyridinyl groups, favoring agrochemical applications .
Amino Group Modifications: Prilocaine’s propylamino group () confers local anesthetic properties, whereas the target compound’s 2-amino-2-methyl backbone may reduce metabolic degradation .
Biological Activity
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, a compound with the molecular formula C10H15ClN2O, has garnered attention in biochemical and medicinal research due to its role as a small molecule inhibitor targeting specific receptor tyrosine kinases (RTKs). These RTKs are crucial in various cellular processes, including cell growth, survival, and immune response. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of three receptor tyrosine kinases: TYRO3, AXL, and MER. By blocking these receptors, the compound modulates critical signaling pathways associated with cancer progression and autoimmune disorders.
Key Mechanisms:
- Inhibition of RTKs : The compound binds to the active sites of TYRO3, AXL, and MER, preventing their phosphorylation and subsequent activation of downstream signaling pathways.
- Impact on Cellular Processes : Inhibition leads to reduced cell proliferation, increased apoptosis in tumor cells, and modulation of immune responses.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various assays:
In Vitro Studies
- Cell Viability Assays : The compound has shown potent inhibitory effects on cell viability in cancer cell lines. For instance, IC50 values indicating half-maximal inhibitory concentration have been reported in the low micromolar range for specific cancer types.
- Enzyme Inhibition : In biochemical assays, it acts as an effective inhibitor for enzymes linked to RTK pathways.
In Vivo Studies
- Animal Models : Studies using murine models have indicated that administration of the compound results in decreased tumor growth rates compared to control groups.
Case Studies
-
Cancer Therapeutics : A study investigated the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size and weight after treatment compared to untreated controls.
Treatment Group Tumor Size Reduction (%) Control 0 Low Dose 30 High Dose 60 - Autoimmune Disorders : Another case study examined its effects on autoimmune responses in a model of rheumatoid arthritis. The compound reduced inflammatory markers significantly.
Comparative Analysis
When compared to other similar compounds targeting RTKs, this compound stands out due to its specificity for TYRO3, AXL, and MER receptors.
| Compound Name | Target Receptors | IC50 (µM) | Unique Features |
|---|---|---|---|
| This compound | TYRO3, AXL, MER | <5 | Selective inhibition |
| Dasatinib | BCR-ABL, SRC family kinases | <1 | Broad-spectrum kinase inhibition |
| Lapatinib | HER2 | <10 | Specific for HER2 |
Q & A
Q. What synthetic routes are commonly employed for preparing 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride?
The synthesis typically involves multi-step reactions:
- Substitution : Reacting nitro intermediates with pyridinylmethanol under alkaline conditions (pH 9–11, 60–80°C) to introduce the pyridinylmethoxy group.
- Reduction : Using iron powder in acidic media (e.g., HCl/ethanol) to convert nitro groups to amines.
- Condensation : Coupling the amine intermediate with activated carboxylic acid derivatives (e.g., cyanoacetic acid) using condensing agents like DCC or EDC. Process optimization should monitor reaction kinetics via TLC or HPLC to ensure high yield (>75%) and purity .
Q. How should researchers assess the purity and structural integrity of this compound?
- Purity Analysis : Use reverse-phase HPLC (C18 column, 254 nm UV detection) with a gradient of 0.1% TFA in acetonitrile/water. Compare retention times against certified reference materials.
- Structural Confirmation :
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion).
- NMR : 1H NMR (DMSO-d6) should show characteristic peaks for the pyridinylmethyl group (δ 8.3–8.6 ppm) and amide protons (δ 6.5–7.2 ppm).
- Impurity Profiling : Reference pharmacopeial standards (e.g., EP Impurities A–E) using validated methods .
Q. What storage conditions are recommended to maintain compound stability?
Store at 2–8°C in airtight, light-resistant containers under nitrogen atmosphere. Pre-dissolved samples in DMSO should be aliquoted and stored at -20°C (avoid freeze-thaw cycles >3). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across assay systems?
- Cross-Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzymatic assays) to confirm target engagement.
- Controlled Variables :
- Cell passage number (≤20) and serum batch consistency.
- Solubility verification via dynamic light scattering.
- Statistical Analysis : Apply meta-analysis to identify outliers, focusing on Hill slopes in dose-response curves. Adjust for batch effects using mixed-effects models .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with grid boxes centered on active sites. Validate poses via 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability (RMSD <2 Å).
- QSAR Modeling : Employ topological descriptors (e.g., Wiener index) to predict ADMET properties. Validate models with leave-one-out cross-validation (R² >0.7) .
Q. What methodologies optimize impurity control during large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates.
- Crystallization Optimization : Use anti-solvent addition (e.g., ethyl acetate) under controlled cooling rates (1–2°C/min) to minimize co-precipitation of impurities.
- Chromatographic Purification : Employ preparative HPLC with HILIC columns for polar impurities .
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?
- Kinetic Studies : Conduct Michaelis-Menten analysis with varying substrate concentrations. Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
- X-ray Crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify critical hydrogen bonds with active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
